Risdiplam-d4

Description

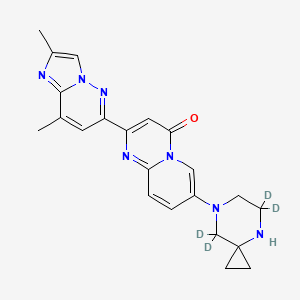

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23N7O |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(5,5,8,8-tetradeuterio-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3/i7D2,13D2 |

InChI Key |

ASKZRYGFUPSJPN-YCCQUKDNSA-N |

Isomeric SMILES |

[2H]C1(CN(C(C2(N1)CC2)([2H])[2H])C3=CN4C(=NC(=CC4=O)C5=NN6C=C(N=C6C(=C5)C)C)C=C3)[2H] |

Canonical SMILES |

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Risdiplam-d4 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Risdiplam-d4 in the pharmacokinetic analysis of Risdiplam, a novel treatment for Spinal Muscular Atrophy (SMA). The use of a deuterated internal standard is paramount for the accurate and precise quantification of drug concentrations in biological matrices, a cornerstone of robust pharmacokinetic assessment. This document details the underlying principles, experimental methodologies, and data interpretation in the context of Risdiplam's development and clinical use.

Introduction to Risdiplam and the Need for Precise Pharmacokinetic Monitoring

Risdiplam is an orally administered, small molecule survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier designed to treat SMA.[1] It acts by increasing the production of functional SMN protein, which is deficient in individuals with SMA.[2] To ensure optimal therapeutic efficacy and safety, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is essential. This is achieved through pharmacokinetic studies that rely on highly accurate bioanalytical methods to measure Risdiplam concentrations in biological samples such as plasma and urine.[1]

The Essential Role of this compound as an Internal Standard

In modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantification.[3] this compound, a deuterated analog of Risdiplam, serves this crucial function in its bioanalysis.

The core principle behind using a SIL-IS is that it behaves nearly identically to the analyte (Risdiplam) during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled drug by the mass spectrometer. This allows for the correction of potential variabilities that can occur during the analytical process, such as:

-

Extraction Efficiency: Losses during sample preparation steps like protein precipitation will affect both the analyte and the SIL-IS to the same extent.

-

Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte. The SIL-IS experiences the same matrix effects, allowing for accurate normalization.

-

Instrumental Variability: Fluctuations in the LC-MS/MS system's performance are compensated for by referencing the analyte's signal to that of the co-eluting SIL-IS.

By adding a known amount of this compound to each sample at the beginning of the analytical process, the ratio of the Risdiplam peak area to the this compound peak area can be used to accurately calculate the concentration of Risdiplam, thereby ensuring high precision and accuracy in the pharmacokinetic data obtained.[3]

Pharmacokinetic Profile of Risdiplam

The pharmacokinetic properties of Risdiplam have been characterized in healthy adult volunteers and in patients with SMA.[4][5] A summary of key pharmacokinetic parameters is presented in the table below.

| Pharmacokinetic Parameter | Value | Population |

| Time to Maximum Plasma Concentration (Tmax) | 1 - 4 hours | Healthy Adults & SMA Patients |

| Terminal Elimination Half-life (t½) | Approximately 50 hours | Healthy Adults |

| Apparent Volume of Distribution (Vd/F) | 6.3 L/kg | SMA Patients |

| Plasma Protein Binding | ~89% (primarily to albumin) | In vitro |

| Metabolism | Primarily by FMO1 and FMO3; minor contribution from CYPs | In vitro & In vivo |

| Excretion | ~53% in feces (14% as unchanged drug) | Healthy Adults |

| ~28% in urine (8% as unchanged drug) | Healthy Adults |

Table 1: Summary of Key Pharmacokinetic Parameters of Risdiplam. Data compiled from multiple sources.[5][6][7]

Experimental Protocols for Bioanalytical Quantification of Risdiplam

The quantification of Risdiplam in biological matrices is typically performed using a validated LC-MS/MS method. The following is a detailed description of a general experimental protocol.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Risdiplam from plasma or serum samples.[8][9]

-

Aliquoting: An aliquot of the biological sample (e.g., 100 µL of plasma) is transferred to a clean microcentrifuge tube.

-

Internal Standard Spiking: A precise volume of a working solution of this compound in an organic solvent (e.g., methanol or acetonitrile) is added to each sample, except for the blank matrix samples.

-

Precipitation: A volume of cold organic solvent (e.g., acetonitrile or methanol), typically 3-4 times the sample volume, is added to precipitate the proteins.

-

Vortexing and Centrifugation: The samples are vortex-mixed thoroughly to ensure complete protein precipitation and then centrifuged at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing Risdiplam and this compound is carefully transferred to a new set of tubes or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a mobile phase-compatible solvent to increase the concentration of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The prepared samples are then analyzed by LC-MS/MS.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase column, such as a C18 column (e.g., Phenomenex Kinetex XB C18), is typically used for the separation of Risdiplam and its internal standard from other matrix components.[9]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

-

Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]+) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and sensitive.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Risdiplam and this compound. While the exact m/z (mass-to-charge ratio) values are often instrument-dependent and may not be publicly disclosed in all literature, a representative example would be:

-

Risdiplam: [M+H]+ → fragment ion

-

This compound: [M+d4+H]+ → fragment ion

-

-

Data Analysis: The peak areas of the MRM transitions for Risdiplam and this compound are integrated. A calibration curve is constructed by plotting the ratio of the peak area of Risdiplam to the peak area of this compound against the known concentrations of the calibration standards. The concentrations of Risdiplam in the unknown samples are then calculated from this calibration curve.

-

Visualizations

Signaling Pathway of Risdiplam

Caption: Mechanism of action of Risdiplam in promoting SMN2 exon 7 inclusion.

Experimental Workflow for Risdiplam Quantification

Caption: General workflow for the bioanalytical quantification of Risdiplam.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the reliable quantification of Risdiplam in pharmacokinetic studies. Its near-identical physicochemical properties to Risdiplam ensure that it effectively corrects for analytical variability, leading to accurate and precise measurement of drug concentrations. This high-quality data is fundamental for defining the pharmacokinetic profile of Risdiplam, informing appropriate dosing regimens, and ultimately ensuring the safe and effective use of this transformative therapy for individuals with Spinal Muscular Atrophy. The detailed experimental protocols and understanding of the underlying principles outlined in this guide are intended to support researchers and scientists in the continued development and clinical application of Risdiplam.

References

- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-b-f.eu [e-b-f.eu]

- 4. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of mild or moderate hepatic impairment on the pharmacokinetics of risdiplam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Risdiplam: A Technical Overview of a First-in-Class Oral SMN2 Splicing Modifier for Spinal Muscular Atrophy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease driven by insufficient levels of the Survival Motor Neuron (SMN) protein. The approval of Risdiplam (Evrysdi®) marked a significant milestone in SMA therapy, offering the first oral treatment that modifies the splicing of the SMN2 gene to increase the production of functional SMN protein. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Risdiplam. It also addresses the search for a deuterated analog. Quantitative data from key preclinical and clinical studies are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Visual diagrams generated using Graphviz illustrate the core signaling pathway and experimental workflows.

Introduction: The Challenge of Spinal Muscular Atrophy

Spinal Muscular Atrophy is an autosomal recessive disorder caused by mutations in the Survival Motor Neuron 1 (SMN1) gene, leading to a deficiency of the SMN protein.[1] This protein is crucial for the survival and function of motor neurons. Humans possess a paralogous gene, SMN2, which, due to a single nucleotide polymorphism, primarily produces a truncated, non-functional SMN protein through alternative splicing that excludes exon 7.[1] However, the SMN2 gene does produce a small amount of full-length, functional SMN protein. The number of SMN2 gene copies inversely correlates with the severity of the disease, establishing it as a key therapeutic target.[2]

The development of small molecules capable of modulating SMN2 splicing to favor the inclusion of exon 7 and thus increase the production of functional SMN protein has been a major goal in SMA drug discovery.

The Discovery of Risdiplam

The journey to Risdiplam began with a high-throughput screening (HTS) campaign to identify small molecules that could increase the inclusion of exon 7 in SMN2 pre-mRNA splicing.[3][4] This effort led to the identification of a lead compound, RG7800.[5] While RG7800 showed promise and entered clinical trials, its development was halted due to retinal toxicity observed in nonclinical safety studies in monkeys at high exposures.[6][7]

This setback prompted further optimization efforts focused on enhancing specificity for SMN2 splicing and improving the pharmacokinetic and safety profile.[8] These efforts culminated in the discovery of Risdiplam (RG7916, RO7034067), a pyridazine derivative with improved potency, selectivity, and a more favorable safety profile compared to its predecessor.[7][8]

Mechanism of Action: A Tale of Two Binding Sites

Risdiplam is a survival of motor neuron 2-directed RNA splicing modifier.[9] It acts by binding to two specific sites on the SMN2 pre-mRNA.[10] This dual-binding mechanism is crucial for its specificity and efficacy:

-

5' Splice Site (5'ss) of Intron 7: Risdiplam stabilizes the transient double-strand RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. This enhances the recruitment of the spliceosome to the 5'ss of intron 7.[1][3]

-

Exonic Splicing Enhancer 2 (ESE2) in Exon 7: Binding to this site is believed to further promote the inclusion of exon 7.[10]

By binding to these two sites, Risdiplam effectively corrects the splicing defect of SMN2, leading to an increased production of full-length SMN2 mRNA and, consequently, functional SMN protein.[9][10]

Preclinical Development

In Vitro Studies

Initial in vitro studies demonstrated Risdiplam's ability to increase SMN protein levels in fibroblasts from SMA patients.

Table 1: In Vitro Efficacy of Risdiplam in SMA Type I Fibroblasts

| Assay | Outcome | Result |

| SMN2 Splicing | Increase in full-length SMN2 mRNA | Dose-dependent increase |

| SMN Protein Levels | Increase in SMN protein | Dose-dependent increase |

Data adapted from Ratni et al., J Med Chem, 2018.

In Vivo Studies in Animal Models

Risdiplam was evaluated in two mouse models of SMA, demonstrating its ability to increase SMN protein levels in both the central nervous system (CNS) and peripheral tissues.[8]

Table 2: In Vivo Efficacy of Risdiplam in a Mild SMA Mouse Model (C/C-allele)

| Dose (mg/kg/day, oral) | Treatment Duration | Tissue | SMN Protein Increase (vs. vehicle) |

| 1 | 10 days | Brain | Significant increase |

| 3 | 10 days | Brain | Significant increase |

| 10 | 10 days | Brain | Significant increase |

| 1 | 10 days | Quadriceps Muscle | Significant increase |

| 3 | 10 days | Quadriceps Muscle | Significant increase |

| 10 | 10 days | Quadriceps Muscle | Significant increase |

Data adapted from Ratni et al., J Med Chem, 2018.

Table 3: In Vivo Efficacy of Risdiplam in a Severe SMA Mouse Model (Δ7)

| Dose (mg/kg/day, IP) | Treatment Duration | Tissue | SMN Protein Increase (vs. vehicle) |

| 0.1 | PND 3-9 | Brain | 28% |

| 1 | PND 3-9 | Brain | 206% |

| 0.1 | PND 3-9 | Quadriceps Muscle | 32% |

| 1 | PND 3-9 | Quadriceps Muscle | 210% |

Data adapted from Poirier et al., Pharmacol Res Perspect, 2018.

These preclinical studies demonstrated that Risdiplam effectively crosses the blood-brain barrier and increases SMN protein levels in relevant tissues, leading to improved motor function and survival in animal models of SMA.[8]

Clinical Development

The clinical development program for Risdiplam was designed to evaluate its safety and efficacy across a broad range of SMA patients, from infants to adults. The program included four key multicenter trials: FIREFISH, SUNFISH, JEWELFISH, and RAINBOWFISH.

FIREFISH (NCT02913482): Infants with Type 1 SMA

This open-label, two-part study evaluated Risdiplam in infants aged 1-7 months with Type 1 SMA.

Table 4: Key Efficacy Outcomes from the FIREFISH Study (Part 2, 12 Months)

| Endpoint | Result |

| Infants able to sit without support for at least 5 seconds (BSID-III) | 29% |

| Event-free survival (alive without permanent ventilation) | 81% (at 23+ months) |

| CHOP-INTEND score ≥ 40 points | 93% (at 8 months) |

| Able to swallow and feed exclusively orally | 96% (at 5 years) |

Data from various sources including[5][9][11].

SUNFISH (NCT02908685): Children and Adults with Type 2 or 3 SMA

This two-part, randomized, placebo-controlled study evaluated Risdiplam in patients aged 2-25 years with Type 2 or 3 SMA.

Table 5: Key Efficacy Outcomes from the SUNFISH Study (Part 2, 12 Months)

| Endpoint | Risdiplam Group | Placebo Group | p-value |

| Change from baseline in MFM-32 score | +1.36 | -0.19 | 0.0156 |

| Change from baseline in RULM score | +1.59 | - | 0.0028 |

Data from Genentech press release, 2020.[6]

JEWELFISH (NCT03032172): Previously Treated SMA Patients

This open-label study evaluated the safety, tolerability, and pharmacodynamics of Risdiplam in patients aged 6 months to 60 years who had previously received other SMA therapies.

Table 6: Key Pharmacodynamic Outcome from the JEWELFISH Study (24 Months)

| Endpoint | Result |

| Median fold change from baseline in blood SMN protein levels | ~2-fold increase |

Data from Servais et al., J Neurol Neurosurg Psychiatry, 2022.

RAINBOWFISH (NCT03779334): Presymptomatic SMA

This open-label, single-arm study is evaluating the efficacy and safety of Risdiplam in infants from birth to 6 weeks of age with genetically diagnosed but not yet symptomatic SMA.

Table 7: Key Efficacy Outcomes from the RAINBOWFISH Study (12 Months)

| Endpoint | Result |

| Infants with 2 SMN2 copies sitting without support for ≥5 seconds (BSID-III) | 80% |

| All infants able to sit without support | 100% |

| Maintained ability to swallow and feed exclusively by mouth | 100% |

Data from Finkel et al., MDA Conference, 2026.[7]

Experimental Protocols

Quantification of SMN2 mRNA Splicing (RT-qPCR)

The following provides a general protocol for quantifying full-length and exon 7-skipped SMN2 mRNA transcripts using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

RNA Extraction: Total RNA is isolated from whole blood or tissue homogenates using a suitable RNA extraction kit (e.g., TRIzol reagent). RNA quality and quantity are assessed by spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Specific primers are designed to amplify the full-length SMN2 transcript (spanning the exon 6-7 and exon 7-8 junctions) and the exon 7-skipped (SMN2Δ7) transcript (spanning the exon 6-8 junction). A housekeeping gene (e.g., GAPDH, ACTB) is also amplified for normalization.

-

Data Analysis: The relative abundance of each transcript is calculated using the comparative Ct (ΔΔCt) method. The ratio of full-length to SMN2Δ7 transcripts is then determined to assess the effect of the splicing modifier.

Quantification of SMN Protein (Western Blot)

The following outlines a general protocol for the semi-quantitative or quantitative analysis of SMN protein levels by Western blotting.

-

Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of total protein for each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the SMN protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the SMN protein band is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH, β-actin) to determine the relative SMN protein levels.

Deuterated Analog of Risdiplam

An extensive search of the scientific literature and publicly available drug development pipelines did not yield any information on the discovery, development, or clinical evaluation of a deuterated analog of Risdiplam. While deuterium modification is a known strategy in drug development to alter pharmacokinetic properties, there is no public evidence to suggest that this approach has been pursued for Risdiplam.

Conclusion

The discovery and development of Risdiplam represent a significant advancement in the treatment of Spinal Muscular Atrophy. As the first approved oral SMN2 splicing modifier, it provides a valuable therapeutic option for a broad range of SMA patients. Its mechanism of action, involving a dual-binding site on the SMN2 pre-mRNA, underscores the potential for developing highly specific small molecule RNA-targeting therapies. The comprehensive clinical trial program has demonstrated its efficacy in improving motor function and increasing SMN protein levels, with a manageable safety profile. The future of SMA therapy will likely involve continued research into optimizing treatment strategies, potentially including combination therapies, to further improve outcomes for individuals living with this devastating disease.

References

- 1. login.medscape.com [login.medscape.com]

- 2. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy | Semantic Scholar [semanticscholar.org]

- 6. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]

- 7. mdpi.com [mdpi.com]

- 8. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. treat-nmd.org [treat-nmd.org]

Risdiplam-d4 for Spinal Muscular Atrophy (SMA) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Risdiplam-d4, the deuterated analogue of the spinal muscular atrophy (SMA) therapeutic, Risdiplam. It is intended to serve as a comprehensive resource for researchers and drug development professionals utilizing this compound in their studies. This document covers the mechanism of action of Risdiplam, the role of this compound in bioanalytical assays, and available data on its application.

Introduction to Risdiplam and its Mechanism of Action

Spinal muscular atrophy is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The SMN1 gene is primarily responsible for producing this protein; however, in SMA patients, this gene is mutated. A second gene, SMN2, also produces SMN protein, but due to an alternative splicing event that excludes exon 7, it predominantly yields a truncated, non-functional protein.

Risdiplam is an orally administered small molecule that acts as an SMN2 pre-messenger RNA (pre-mRNA) splicing modifier.[1] It is designed to correct the splicing defect of the SMN2 gene, thereby increasing the production of full-length, functional SMN protein.[2] The proposed mechanism of action involves Risdiplam binding to two specific sites within the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) and the 5' splice site of exon 7.[1][3] This binding stabilizes the interaction of the U1 small nuclear ribonucleoprotein (snRNP) with the splice site, promoting the inclusion of exon 7 in the final mRNA transcript and leading to the synthesis of functional SMN protein.[3][4]

Signaling Pathway of Risdiplam in SMN2 Splicing

References

Commercial suppliers and availability of Risdiplam-d4 for research

For Research Use Only. Not for use in humans.

This technical guide provides an in-depth overview of Risdiplam-d4, a deuterated analog of the approved spinal muscular atrophy (SMA) therapeutic, Risdiplam. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial availability, and its application as an internal standard in bioanalytical method development.

Introduction to Risdiplam and its Deuterated Analog

Risdiplam is an orally administered small molecule that acts as a survival motor neuron 2 (SMN2) pre-mRNA splicing modifier.[1][2] It is designed to increase the production of functional SMN protein, which is deficient in individuals with SMA.[1][2] this compound is a stable isotope-labeled version of Risdiplam, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative bioanalysis to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[4][5][6]

Commercial Availability of this compound

A number of chemical suppliers offer this compound for research purposes. The available products typically vary in purity, formulation, and unit size. Researchers should always request a certificate of analysis to ensure the quality of the product.

| Supplier | Product Name | Purity | Available Quantities | Notes |

| MedchemExpress | This compound | >98% | 1 mg, 5 mg, 10 mg | For research use only. |

| Simson Pharma | This compound | High Purity | Custom Synthesis | Certificate of Analysis provided. |

| Clearsynth | Risdiplam D4 | High Quality | Inquire for details | Used as an analytical standard. |

| Ruixibiotech | This compound | >90% | 1 mg, 2 mg | Storage at -20°C recommended. |

| Axios Research | This compound | High Purity | Inquire for details | Used as a reference standard. |

| BOC Sciences | Risdiplam-[d4] | High Purity | Inquire for details | Labeled Risdiplam. |

Application in Bioanalytical Methods: An Experimental Overview

This compound is primarily used as an internal standard for the quantification of Risdiplam in biological matrices such as plasma, serum, and tissue homogenates. The following section outlines a general experimental protocol based on published methodologies.[7][8][9] Researchers will need to optimize specific parameters for their individual experimental setup.

Experimental Workflow for Quantification of Risdiplam using this compound

Caption: A generalized workflow for the quantification of Risdiplam in biological samples using this compound as an internal standard, from sample preparation to data analysis.

Detailed Methodological Considerations

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Risdiplam from biological matrices.[8]

-

Objective: To remove proteins that can interfere with the analysis and damage the analytical column.

-

Procedure:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a specific amount of this compound solution of a known concentration.

-

Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio (volume of precipitant to volume of sample).

-

Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the analyte (Risdiplam) and the internal standard (this compound), for injection into the LC-MS/MS system.

-

2. Liquid Chromatography

The supernatant is then subjected to liquid chromatography to separate Risdiplam and this compound from other components in the sample.

-

Objective: To achieve chromatographic separation of the analyte and internal standard from endogenous matrix components.

-

Typical Parameters:

-

Column: A C18 reversed-phase column is commonly used.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

3. Mass Spectrometry

Mass spectrometry provides the high sensitivity and selectivity required for the accurate quantification of Risdiplam.

-

Objective: To detect and quantify Risdiplam and this compound.

-

Typical Parameters:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Risdiplam and this compound.

-

Risdiplam: The specific m/z transitions would need to be determined empirically but would be based on the molecular weight of Risdiplam (401.47 g/mol ).

-

This compound: The precursor ion will be shifted by +4 Da compared to Risdiplam due to the four deuterium atoms. The fragment ions may or may not be shifted depending on where the fragmentation occurs.

-

-

4. Data Analysis

-

Procedure:

-

The peak areas of the MRM transitions for both Risdiplam and this compound are integrated.

-

The ratio of the peak area of Risdiplam to the peak area of this compound is calculated for each sample.

-

A calibration curve is constructed by plotting the peak area ratios of known concentrations of Risdiplam standards versus their concentrations.

-

The concentration of Risdiplam in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.

-

Mechanism of Action of Risdiplam

To understand the context of the research, it is crucial to be familiar with the mechanism of action of Risdiplam. Risdiplam modulates the splicing of the SMN2 gene, promoting the inclusion of exon 7 in the final mRNA transcript. This leads to the production of full-length, functional SMN protein.

Caption: The signaling pathway of Risdiplam, illustrating how it modulates the splicing of SMN2 pre-mRNA to increase the production of functional SMN protein.

Conclusion

This compound is an essential tool for researchers working on the bioanalysis of Risdiplam. Its commercial availability from several suppliers facilitates its use as an internal standard in LC-MS/MS assays. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust and reliable quantitative methods for Risdiplam in various biological matrices. As with any analytical method, specific parameters should be carefully optimized to ensure the highest quality data.

References

- 1. cda-amc.ca [cda-amc.ca]

- 2. Risdiplam: A Review in Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-b-f.eu [e-b-f.eu]

- 4. scispace.com [scispace.com]

- 5. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: The Use of Risdiplam-d4 in Preclinical DMPK Assays

Introduction

Risdiplam is an orally administered, small molecule survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier approved for the treatment of spinal muscular atrophy (SMA).[1][2] A thorough understanding of the absorption, distribution, metabolism, and excretion (DMPK) properties of Risdiplam is crucial for its preclinical and clinical development. Risdiplam-d4, a deuterated form of Risdiplam, serves as an essential tool in these studies, primarily as a stable isotope-labeled internal standard for quantitative bioanalysis.[1] The use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established practice that enhances the accuracy, precision, and robustness of bioanalytical methods.[3][4] This application note provides an overview of the use of this compound in in vitro and in vivo DMPK assays for Risdiplam, along with detailed protocols.

Risdiplam and its DMPK Profile

Risdiplam's mechanism of action involves correcting the splicing of SMN2 pre-mRNA to increase the production of functional SMN protein.[1][5] Its DMPK profile has been characterized, revealing that it is orally bioavailable and distributes to the central nervous system and peripheral tissues.[2][6] The metabolism of Risdiplam is primarily mediated by flavin monooxygenases 1 and 3 (FMO1 and FMO3), with some contribution from cytochrome P450 (CYP) enzymes, including CYP1A1, CYP2J2, and CYP3A4.[2][7]

| Parameter | Value | Species | Reference |

| Tmax (Time to maximum concentration) | 1-4 hours | Human | [2] |

| Plasma Protein Binding | ~89% (primarily to albumin) | Human | [2] |

| Apparent Volume of Distribution (steady state) | 6.3 L/kg | Human | [2] |

| Terminal Elimination Half-life | ~50 hours | Healthy Adult Humans | [2] |

| Primary Metabolism | FMO1 and FMO3 | Human | [7] |

| Excretion | ~53% in feces, ~28% in urine | Human | [2] |

Role of this compound in DMPK Assays

Due to its structural similarity and mass difference, this compound is an ideal internal standard for the LC-MS/MS-based quantification of Risdiplam in biological matrices.[1][3] It co-elutes with the unlabeled analyte but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, leading to more reliable data.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines the determination of the metabolic stability of Risdiplam in human liver microsomes, a common in vitro DMPK assay to predict hepatic clearance.

Materials:

-

Risdiplam

-

This compound (as internal standard)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Risdiplam in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Add Risdiplam to the pre-warmed microsome solution to a final concentration of, for example, 1 µM.

-

-

Initiation of Metabolic Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the mixture at 37°C with shaking.

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture.

-

-

Reaction Quenching and Protein Precipitation:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a known concentration of this compound as the internal standard.

-

Vortex the mixture to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of Risdiplam to this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Risdiplam remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clint).

-

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical rodent pharmacokinetic study to determine the plasma concentration-time profile of Risdiplam following oral administration.

Materials:

-

Risdiplam formulation for oral dosing

-

This compound (as internal standard)

-

Experimental animals (e.g., Sprague-Dawley rats)

-

Dosing gavage needles

-

Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Acclimate the animals prior to the study.

-

Administer a single oral dose of the Risdiplam formulation to each animal via gavage.

-

-

Blood Sampling:

-

Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collect the blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Preparation for Analysis:

-

Thaw the plasma samples.

-

In a clean tube, add a known volume of plasma.

-

Add a protein precipitation solvent (e.g., acetonitrile) containing a known concentration of this compound as the internal standard.

-

Vortex the mixture to precipitate plasma proteins.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the concentration of Risdiplam in the plasma samples using a validated LC-MS/MS method by comparing the peak area ratio of Risdiplam to this compound against a standard curve.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of Risdiplam versus time.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life using non-compartmental analysis.

-

Risdiplam Metabolism and Signaling Pathway

This compound is an indispensable tool for the accurate and precise quantification of Risdiplam in a variety of biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for obtaining reliable data from in vitro and in vivo DMPK studies. The protocols provided herein offer a framework for researchers to investigate the DMPK properties of Risdiplam, contributing to a better understanding of its pharmacology and facilitating further drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. e-b-f.eu [e-b-f.eu]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 ( SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocol: Quantification of Risdiplam in Cerebral Spinal Fluid Using Risdiplam-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risdiplam is an orally administered small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) gene's pre-messenger RNA (pre-mRNA).[1][2][3] It is approved for the treatment of spinal muscular atrophy (SMA), a rare and debilitating neuromuscular disease caused by insufficient levels of the survival motor neuron (SMN) protein.[2][3] Risdiplam's mechanism of action involves binding to specific sites on the SMN2 pre-mRNA, which promotes the inclusion of exon 7 during the splicing process.[2][4] This results in the production of a greater amount of full-length, functional SMN protein.[4][5] Given that Risdiplam is designed to act within the central nervous system (CNS), the ability to accurately quantify its concentration in cerebral spinal fluid (CSF) is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development.[2]

These application notes provide a detailed protocol for the quantification of Risdiplam in CSF using a stable isotope-labeled internal standard, Risdiplam-d4, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is essential for correcting matrix effects and other sources of variability, thereby ensuring accurate and precise quantification.[6][7]

Signaling Pathway of Risdiplam

Risdiplam's therapeutic effect is achieved by modulating the splicing of SMN2 pre-mRNA. In individuals with SMA, the SMN1 gene is mutated or deleted, and the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during splicing. Risdiplam binds to two sites within the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) and the 5' splice site (5'ss) of exon 7.[2][4] This binding stabilizes the interaction between the pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[4] This stabilization facilitates the recognition and inclusion of exon 7, leading to an increased production of full-length SMN mRNA and, consequently, functional SMN protein.[4][5]

Caption: Mechanism of action of Risdiplam in SMN2 pre-mRNA splicing.

Experimental Protocol: Risdiplam Quantification in CSF

This protocol outlines a bioanalytical method for the determination of Risdiplam in CSF using this compound as an internal standard (IS). The method involves a protein precipitation extraction followed by LC-MS/MS analysis. Given the limited availability of human CSF, the use of artificial CSF for the preparation of calibration standards and quality control samples is recommended.

Materials and Reagents

-

Risdiplam certified reference standard

-

This compound certified reference standard (or other stable isotope-labeled Risdiplam)

-

Artificial Cerebrospinal Fluid (aCSF)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure (18.2 MΩ·cm)

-

96-well protein precipitation plates

-

96-well collection plates

-

Amber glass or light-blocking vials

Note: Risdiplam is light-sensitive. All procedures involving samples, standards, and extracts should be performed under yellow light or in light-protected containers.

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Risdiplam and this compound in DMSO or methanol.

-

Intermediate Stock Solutions: Prepare intermediate stock solutions of Risdiplam by serial dilution of the primary stock with 50:50 ACN:Water.

-

Calibration Standard (CS) and Quality Control (QC) Working Solutions: Prepare working solutions for CS and QC samples by diluting the intermediate stock solutions with 50:50 ACN:Water to appropriate concentrations.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile. A typical concentration is 50 ng/mL.

Sample Preparation (Protein Precipitation)

-

Allow all samples (CSF, CS, and QC) to thaw to room temperature.

-

Vortex samples gently to ensure homogeneity.

-

To a 96-well protein precipitation plate, add 50 µL of sample (CSF, aCSF blank, CS, or QC).

-

Add 200 µL of the IS working solution in acetonitrile to each well.

-

Mix by vortexing for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well collection plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A (see section 3.4).

-

Seal the plate and vortex to mix. The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and may require optimization for individual instruments.

| Parameter | Condition |

| LC System | UHPLC system |

| Column | Reversed-phase C18 column (e.g., Phenomenex Kinetex XB-C18, 100 Å, 2.6 µm, 100 x 2.1 mm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Example: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate. Total run time ~8 minutes. |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| SRM Transitions | To be optimized for specific instrument.Risdiplam: e.g., m/z 475.2 -> 348.1 This compound: e.g., m/z 479.2 -> 352.1 |

| Source Parameters | To be optimized. (e.g., Capillary Voltage, Source Temp., Gas Flow) |

| Collision Energy | To be optimized for each transition. |

Calibration and Quantification

-

A calibration curve is constructed by plotting the peak area ratio of Risdiplam to this compound against the nominal concentration of the calibration standards.

-

A weighted (1/x²) linear regression is typically used for the calibration curve.

-

The concentration of Risdiplam in CSF samples is determined by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters (Summary)

A bioanalytical method for the quantification of Risdiplam in CSF should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical validation parameters and acceptance criteria.

| Parameter | Typical Acceptance Criteria |

| Calibration Curve Range | e.g., 0.1 - 100 ng/mL in aCSF. At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10. Precision ≤ 20%, Accuracy within 80-120%. |

| Precision and Accuracy | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) at a minimum of four QC levels. |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. IS-normalized matrix factor should be consistent. |

| Recovery | Consistent and reproducible across the concentration range. |

| Stability | Bench-top, freeze-thaw, and long-term stability in CSF should be established. Analyte should be stable under the conditions of the experiment. |

Experimental Workflow Diagram

Caption: Workflow for the quantification of Risdiplam in CSF.

Conclusion

The protocol described provides a robust framework for the accurate and precise quantification of Risdiplam in cerebral spinal fluid using this compound as an internal standard. The use of protein precipitation is a straightforward and effective extraction technique for CSF samples. This LC-MS/MS method is suitable for supporting pharmacokinetic and clinical studies, aiding in the continued development and understanding of Risdiplam as a therapeutic agent for spinal muscular atrophy. Adherence to proper sample handling procedures, especially protection from light, is critical for ensuring data integrity. Method parameters, particularly for the LC and MS systems, should be carefully optimized to achieve the desired sensitivity and performance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. e-b-f.eu [e-b-f.eu]

- 5. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Standard Operating Procedure for the Quantification of Risdiplam in Biological Matrices using Risdiplam-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed methodology for the quantitative analysis of Risdiplam in biological matrices, such as human plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Risdiplam-d4, to ensure accuracy and precision. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the development and clinical application of Risdiplam.

Risdiplam is a pre-messenger RNA (pre-mRNA) splicing modifier designed to treat spinal muscular atrophy (SMA) by increasing the production of the full-length survival of motor neuron (SMN) protein.[1] Accurate quantification of Risdiplam in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing patient dosing regimens.

The described method utilizes protein precipitation for sample preparation, a simple and effective technique for removing proteinaceous matrix components.[2][3][4] Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[2][5] Due to the light sensitivity of Risdiplam and its major metabolite (M1), all sample handling and preparation steps should be performed under light-protected conditions.[6]

Experimental Protocols

Materials and Reagents

-

Risdiplam analytical standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (reagent grade)

-

Human plasma or serum (with appropriate anticoagulant, e.g., K2-EDTA)

-

Ascorbic acid (for stabilization of M1 metabolite, if analyzed)[6]

-

Tween 20 (for urine samples to prevent non-specific binding)[2]

Instrumentation

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Phenomenex Kinetex XB-C18, or equivalent[5]

-

Data acquisition and processing software

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

3.1. Stock Solutions (1 mg/mL)

-

Accurately weigh and dissolve Risdiplam and this compound in a suitable solvent (e.g., methanol or DMSO) to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C or lower in light-protected containers.

3.2. Working Standard Solutions

-

Prepare working standard solutions of Risdiplam by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3.3. Calibration Curve (CC) and Quality Control (QC) Samples

-

Prepare calibration standards by spiking blank biological matrix (plasma or serum) with the appropriate working standard solutions to achieve a concentration range that brackets the expected in-study sample concentrations. A typical validated range is 1.95-125.00 ng/mL.[5]

-

Prepare quality control samples at a minimum of three concentration levels: low, medium, and high (e.g., 3x LLOQ, mid-range, and 80% of ULOQ).

Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for each sample, standard, and QC.

-

Add a small aliquot (e.g., 50 µL) of the sample, calibration standard, or QC to the respective tubes.

-

Add the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound) to all tubes except for the blank matrix.

-

Add three to four volumes of cold acetonitrile (e.g., 150-200 µL) to each tube to precipitate the proteins.

-

Vortex mix for approximately 1 minute.

-

Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, and reconstitute in the mobile phase starting condition.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters

5.1. Liquid Chromatography

-

Column: Phenomenex Kinetex XB-C18 (or equivalent)[5]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 - 0.6 mL/min

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a wash and re-equilibration step. A 6.5-minute gradient elution has been reported.[5]

5.2. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Note: The exact precursor and product ion m/z transitions for Risdiplam and this compound should be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion will correspond to the [M+H]+ adduct. The product ions are determined by fragmenting the precursor ion in the collision cell and selecting the most intense and stable fragments for quantification and qualification.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Risdiplam | To be determined | To be determined | ~100 | To be determined |

| This compound | To be determined | To be determined | ~100 | To be determined |

Data Presentation

Quantitative Method Validation Parameters

The following table summarizes typical validation parameters for a Risdiplam quantification assay.

| Parameter | Typical Value/Range | Reference |

| Calibration Range | 1.95 - 125.00 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 1.95 ng/mL | [5] |

| Intra-batch Precision (%CV) | < 15% | [5] |

| Inter-batch Precision (%CV) | < 15% | [5] |

| Intra-batch Accuracy (%RE) | Within ±15% | [5] |

| Inter-batch Accuracy (%RE) | Within ±15% | [5] |

Pharmacokinetic Parameters of Risdiplam

The following table presents a summary of key pharmacokinetic parameters of Risdiplam from a study in healthy male volunteers.

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 1 - 4 hours |

| Terminal Half-life (t1/2) | 40 - 69 hours |

| Protein Binding | ~89% |

| Apparent Volume of Distribution (Vd/F) | 6.3 L/kg |

Mandatory Visualizations

Risdiplam's Mechanism of Action

References

- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. e-b-f.eu [e-b-f.eu]

Troubleshooting & Optimization

Technical Support Center: Overcoming Risdiplam-d4 Instability in Biological Matrices

Welcome to the technical support center for the bioanalysis of Risdiplam and its deuterated internal standard, Risdiplam-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard is showing significant variability in my analytical runs. What are the potential causes?

A1: Variability in this compound response can stem from several factors. Due to its isotopic labeling, it is generally expected to track the analyte (Risdiplam) closely. However, issues such as instability in the biological matrix, improper sample handling, or co-eluting metabolites that interfere with the mass spectrometric signal can lead to variability. It is also crucial to ensure the purity of the internal standard and rule out any degradation during storage.

Q2: I've read that Risdiplam is light-sensitive. Does this also apply to this compound, and what precautions should I take?

A2: Yes, like Risdiplam, its deuterated analog, this compound, is also sensitive to light.[1][2][3][4] To prevent photodegradation, it is imperative to handle all samples, standards, and quality controls under sodium vapor light or in amber vials to minimize light exposure.[1][2][3][4] Standard laboratory lighting can lead to significant degradation and compromise the integrity of your results.

Q3: Is there a recommended stabilizer to prevent the degradation of Risdiplam and its metabolites in biological samples?

A3: For the major metabolite of Risdiplam, ascorbic acid (vitamin C) has been successfully used as a stabilizer to mitigate its degradation in biological matrices.[1][2][3][4][5] While Risdiplam itself is primarily managed through light protection, the addition of ascorbic acid is a key step for assays that include the quantification of its metabolite.

Q4: What are the best practices for collecting and handling biological samples for Risdiplam analysis?

A4: Proper sample collection and handling are critical for accurate analysis. Key recommendations include:

-

Collection: Use appropriate collection tubes (e.g., containing an anticoagulant like EDTA for plasma).

-

Processing: Process samples promptly after collection. Centrifuge to separate plasma or serum as per the protocol.

-

Storage: Store samples at or below -70°C for long-term stability. For short-term storage, refer to validated stability data.

-

Light Protection: From the moment of collection, protect samples from light by using amber tubes or wrapping them in foil.

Troubleshooting Guides

Issue 1: Inconsistent this compound Peak Areas Across a Run

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Inconsistent Sample Processing | Review the sample preparation workflow for any variations in timing, temperature, or reagent addition between samples. | Consistent processing should lead to more uniform internal standard peak areas. |

| Matrix Effects | Evaluate for ion suppression or enhancement by analyzing post-extraction spiked samples from different sources. | Understanding matrix effects can help in optimizing the chromatographic method or sample cleanup procedure. |

| Internal Standard Instability | Assess the stability of this compound in the matrix under the specific storage and handling conditions of your experiment. | If instability is confirmed, adjust storage conditions (e.g., temperature, light exposure) or add stabilizers. |

| Pipetting or Dilution Errors | Verify the accuracy and precision of all pipettes and automated liquid handlers used for adding the internal standard. | Accurate addition of the internal standard is crucial for consistent results. |

Issue 2: Poor Recovery of this compound

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Suboptimal Extraction | Optimize the protein precipitation or liquid-liquid extraction method. Experiment with different organic solvents or pH adjustments. | Improved extraction efficiency will result in higher and more consistent recovery. |

| Nonspecific Binding | Pre-treat collection tubes and pipette tips with a surfactant or use low-binding plastics, especially for urine samples.[1][2][3][4] | Reduced binding will increase the amount of analyte and internal standard recovered for analysis. |

| Degradation During Extraction | Minimize the time samples are at room temperature during the extraction process and ensure protection from light. | Preventing degradation during sample preparation is key to accurate quantification. |

Data Presentation: Illustrative Stability of this compound

The following tables provide an illustrative summary of this compound stability in human plasma under various conditions. Note: This data is for guidance and illustrative purposes. It is essential to perform your own stability assessments under your specific experimental conditions.

Table 1: Short-Term Stability of this compound in Human Plasma

| Storage Condition | Time (hours) | Mean Concentration (% of Initial) | Standard Deviation |

| Room Temperature (~25°C) - Light | 2 | 85.2 | 4.1 |

| Room Temperature (~25°C) - Dark | 2 | 98.5 | 2.3 |

| Refrigerated (2-8°C) - Dark | 24 | 99.1 | 1.9 |

| On Ice (~4°C) - Dark | 6 | 99.5 | 1.5 |

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

| Freeze-Thaw Cycle | Mean Concentration (% of Initial) | Standard Deviation |

| 1 | 98.9 | 2.5 |

| 2 | 97.5 | 3.1 |

| 3 | 96.2 | 3.8 |

Table 3: Long-Term Stability of this compound in Human Plasma

| Storage Temperature | Time (days) | Mean Concentration (% of Initial) | Standard Deviation |

| -20°C | 30 | 95.8 | 4.5 |

| -70°C | 90 | 99.2 | 2.1 |

| -70°C | 180 | 98.7 | 2.8 |

Experimental Protocols

Protocol 1: Sample Preparation for Risdiplam and this compound Analysis in Human Plasma

This protocol outlines a typical protein precipitation method for the extraction of Risdiplam and its internal standard from human plasma.

Materials:

-

Human plasma samples (collected in K2EDTA tubes)

-

This compound internal standard working solution

-

Acetonitrile (ACN) containing 0.1% formic acid

-

Vortex mixer

-

Centrifuge (capable of 4°C)

-

96-well collection plates

-

Plate sealer

Procedure:

-

Thaw frozen plasma samples on ice, protected from light.

-

Vortex the thawed samples gently to ensure homogeneity.

-

In a 96-well plate, aliquot 50 µL of each plasma sample, calibration standard, and quality control sample.

-

Add 25 µL of the this compound internal standard working solution to each well (except for blank matrix samples).

-

Vortex the plate for 30 seconds.

-

Add 200 µL of cold ACN (containing 0.1% formic acid) to each well to precipitate proteins.

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Visualizations

Caption: A typical experimental workflow for the bioanalysis of Risdiplam.

Caption: A logical workflow for troubleshooting this compound instability.

References

- 1. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. login.medscape.com [login.medscape.com]

How to address nonspecific binding of Risdiplam-d4 in assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the nonspecific binding (NSB) of Risdiplam-d4 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is nonspecific binding (NSB) and why is it a concern for this compound assays?

A1: Nonspecific binding is the adsorption of an analyte, in this case, this compound, to surfaces other than the intended target. This can include plasticware (pipette tips, microplates, tubes), glassware, and components of the analytical system.[1] NSB is a significant concern because it can lead to the underestimation of the analyte's concentration, resulting in poor accuracy, precision, and variable recovery in bioanalytical assays.[2][3] For a deuterated internal standard like this compound, variable NSB can compromise the reliability of the entire assay.

Q2: What are the primary causes of this compound nonspecific binding?

A2: The primary drivers of NSB for small molecules like Risdiplam are hydrophobic and ionic interactions with surfaces.[4] Biological matrices with low protein content, such as urine, are particularly prone to NSB because they lack endogenous proteins and lipids that can help keep the analyte in solution.[5] The properties of the labware material also play a crucial role; for instance, conventional polystyrene plates can exhibit high binding of hydrophobic compounds.

Q3: Are there specific recommendations for preventing NSB of Risdiplam in urine samples?

A3: Yes, for assays involving Risdiplam in urine, the addition of a surfactant is a recommended strategy to prevent nonspecific binding.[6][7] Specifically, adding 0.3% Tween 80 to the urine collection tubes has been shown to be effective.[8] It is also advisable to use low-binding plasticware for all sample handling steps.[8]

Troubleshooting Guide

Issue: Low or Inconsistent Recovery of this compound

This is a common indicator of nonspecific binding. The following troubleshooting steps can help identify and mitigate the issue.

Step 1: Initial Assessment of Nonspecific Binding

A sequential transfer experiment can help determine the extent of NSB.

-

Experimental Protocol:

-

Prepare a solution of this compound in the assay matrix (e.g., urine, plasma) at a known concentration.

-

Transfer a fixed volume of this solution sequentially across multiple new wells of a microplate or new tubes.

-

Analyze the concentration of this compound remaining in the solution after each transfer.

-

A significant decrease in concentration with each transfer indicates NSB.

-

Step 2: Implement Mitigation Strategies

Based on the nature of your assay and matrix, select one or more of the following strategies.

-

When to use: Particularly effective in low-protein matrices like urine where hydrophobic interactions are a primary driver of NSB.

-

Mechanism: Non-ionic surfactants like Tween 80 or Triton X-100 reduce hydrophobic interactions between the analyte and container surfaces.

-

Experimental Protocol:

-

Prepare stock solutions of the chosen surfactant (e.g., 10% Tween 80 in water).

-

Spike the biological matrix or sample collection tubes with the surfactant to achieve the desired final concentration (e.g., 0.3% for Tween 80 in urine).[8]

-

Vortex the samples to ensure thorough mixing.

-

Proceed with the standard assay protocol.

-

Caution: High concentrations of surfactants can cause ion suppression in LC-MS/MS assays. It is crucial to optimize the surfactant concentration.[1]

-

-

When to use: Effective in various matrices, especially when interactions are with charged surfaces of labware.

-

Mechanism: Bovine Serum Albumin (BSA) is a commonly used protein blocker that coats the surfaces of labware, preventing the analyte from binding.[9]

-

Experimental Protocol:

-

Prepare a stock solution of BSA (e.g., 10% w/v in water or buffer).

-

Add BSA to your sample or dilution buffer to achieve a final concentration typically ranging from 0.1% to 1% (w/v).[9]

-

Alternatively, pre-coat labware by incubating with a BSA solution (e.g., 1% BSA in PBS for 30 minutes), followed by a washing step.[10]

-

Proceed with the assay.

-

Note: The purity of the BSA can impact its effectiveness. Fatty acid-free BSA may offer superior blocking performance in some applications.

-

-

When to use: When ionic interactions are suspected to contribute significantly to NSB.

-

Mechanism:

-

pH: Adjusting the pH of the sample or buffer can alter the charge of this compound and the surface of the labware, thereby reducing electrostatic attraction.[4]

-

Salt Concentration: Increasing the ionic strength of the solution (e.g., by adding NaCl) can shield charged interactions between the analyte and the surface.[4]

-

-

Experimental Protocol (pH Adjustment):

-

Determine the isoelectric point (pI) of Risdiplam if possible.

-

Prepare buffers at various pH values around the pI.

-

Equilibrate the samples in the different buffers and measure recovery.

-

-

Experimental Protocol (Salt Concentration Adjustment):

-

Prepare stock solutions of a salt (e.g., 1M NaCl).

-

Spike samples with varying concentrations of the salt (e.g., 50 mM, 100 mM, 200 mM).

-

Measure the recovery of this compound at each salt concentration.

-

Data Presentation: Comparison of Mitigation Strategies

The following table summarizes hypothetical data to illustrate the potential impact of different anti-NSB strategies on this compound recovery.

| Mitigation Strategy | Analyte Concentration (ng/mL) | % Recovery (Mean ± SD, n=3) |

| None (Control) | 10 | 65 ± 8.2 |

| 0.3% Tween 80 | 10 | 95 ± 4.5 |

| 1% BSA | 10 | 92 ± 5.1 |

| pH 7.4 Buffer | 10 | 78 ± 6.9 |

| 150 mM NaCl | 10 | 85 ± 5.8 |

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound due to nonspecific binding.

Caption: Troubleshooting workflow for low this compound recovery.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the logical relationship between the causes of NSB and the corresponding mitigation strategies.

Caption: Mitigation strategies for different causes of NSB.

References

- 1. researchgate.net [researchgate.net]

- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nicoyalife.com [nicoyalife.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 8. e-b-f.eu [e-b-f.eu]

- 9. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Poor Peak Shape for Risdiplam-d4

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Risdiplam-d4 during chromatographic analysis. The following sections offer solutions in a direct question-and-answer format, supplemented with detailed tables, protocols, and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing amine-containing compounds like Risdiplam.[1][2] The primary causes include:

-

Secondary Interactions: Risdiplam contains basic nitrogen centers that can interact with acidic silanol groups on the surface of silica-based columns. This causes some molecules to be retained longer, resulting in a tailed peak.[3]

-

Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of Risdiplam, a mix of its ionized and unionized forms can exist, leading to peak distortion and tailing.[2][4]

-

Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or a void in the packing material can distort the sample path, causing all peaks, including this compound, to tail.[1][5]

-

Co-elution: An interfering compound eluting very close to this compound can appear as a shoulder or tail.[6]

Q2: What causes my this compound peak to exhibit fronting?

Peak fronting, often described as a "shark fin" shape, is typically less common than tailing.[7] The most frequent causes are:

-

Column Overload: Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase, causing molecules to travel down the column faster and elute earlier, resulting in a fronting peak.[5][6][7]

-

Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, the sample band will not focus correctly on the column head, leading to peak distortion and fronting.[6][8][9]

Q3: My this compound peak is split or has a distinct shoulder. What should I check?

Peak splitting can indicate a few key problems:

-

Blocked Inlet Frit: Particulate matter from the sample or system can block the column's inlet frit, causing the sample flow to be unevenly distributed onto the stationary phase.[1][5]

-